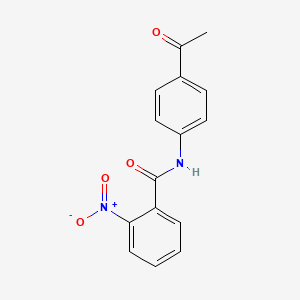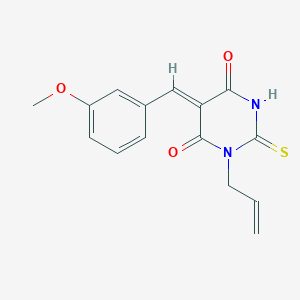![molecular formula C11H11Cl3N2O2 B5780891 N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide, also known as TAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TAP belongs to a class of compounds known as proteasome inhibitors, which have been shown to have anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of proteins within cells, and by inhibiting this process, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival. This leads to the death of cancer cells, which are more reliant on the proteasome for protein degradation than normal cells.
Biochemical and Physiological Effects:
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has also been shown to have anti-inflammatory properties. This is due to the fact that the proteasome is involved in the regulation of the immune system, and by inhibiting its activity, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide for lab experiments is its ease of synthesis. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can be produced in large quantities, which makes it ideal for use in experiments that require large amounts of the compound. However, one of the limitations of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is its toxicity. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to be toxic to normal cells as well as cancer cells, which can limit its use in certain experiments.
Orientations Futures
For the study of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide include the development of analogs, the study of the role of the proteasome in other diseases, and the use of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide in combination with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the reaction of 3-aminophenylpropanoic acid with trichloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is a relatively straightforward process, and the compound can be produced in large quantities.
Applications De Recherche Scientifique
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have anti-cancer properties by inhibiting the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Propriétés
IUPAC Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-2-9(17)15-7-4-3-5-8(6-7)16-10(18)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZCGPTUMVBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)


![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)
